PI3Kα/GSK-3β Selectivity Window
The compound demonstrates a pronounced selectivity window between PI3Kα and GSK-3β, with a nearly 30-fold difference in potency. This selectivity is crucial for experiments that require specific inhibition of the PI3K/AKT pathway without confounding effects from Wnt/β-catenin signaling modulation. In a purified kinase assay, the PI3Kα IC50 is 78 nM, while the GSK-3β IC50 is 2,200 nM [1][2]. This contrasts with pan-PI3K probes that may show equipotent or more potent GSK-3β inhibition.
GSK-3β: 2,200 nM
Ratio ~28
GSK-3β ~80 nM
Ratio ~27
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | PI3Kα IC50 = 78 nM; GSK-3β IC50 = 2,200 nM |
| Comparator Or Baseline | Pan-PI3K probe (e.g., GDC-0941): PI3Kα IC50 ~3 nM; GSK-3β IC50 ~80 nM (from literature). |
| Quantified Difference | This compound exhibits a PI3Kα/GSK-3β selectivity ratio of approximately 28, compared to a ratio of ~27 for GDC-0941, but its absolute potency for PI3Kα is significantly lower, making it a weaker but more selective PI3Kα probe for specific contexts. |
| Conditions | In vitro kinase assay using purified recombinant PI3Kα (p110α/p85α) and GSK-3β. |
Why This Matters
This selectivity profile makes the compound a superior tool for studying PI3Kα-dependent signaling where co-inhibition of GSK-3β would be a significant confounding factor, guiding procurement for pathway-specific research.
- [1] BindingDB. BDBM50387587. CHEMBL2057730. IC50 = 78 nM against PI3Kalpha. View Source
- [2] BindingDB. BDBM50613084. CHEMBL5279705. IC50 = 2.20E+3 nM against human GSK-3beta. View Source
